molecular formula C12H13ClN2O2S B8278919 4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine

4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine

Cat. No.: B8278919
M. Wt: 284.76 g/mol
InChI Key: AIJCIDOGSBBZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H13ClN2O2S and its molecular weight is 284.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

4-chloro-N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-11(13)7-18-12/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

AIJCIDOGSBBZDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC(=CS2)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4 Dimethoxybenzaldehyde (5 g, 30 mmol, 1 eq), 2-amino-5-chlorothiazole hydrochloride (5.15 g, 30 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (31 mg, 0.361 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 18 hours. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (5.01 g, 132 mmol, 4.4 eq) was added portionwise and the reaction mixture heated to reflux for 1 hour. The mixture was cooled, quenched with water and the organic solvent evaporated in vacuo. The residue was extracted from water into ethyl acetate, dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was triturated with isopropanol to yield the title compound as a cream solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
reactant
Reaction Step Four
Quantity
5.01 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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